1-(Chlorodifluoromethoxy)-4-fluorobenzene

Halogen bonding Medicinal chemistry CF2X bioisosteres

1-(Chlorodifluoromethoxy)-4-fluorobenzene (CAS 147992-31-2) is a para-substituted halogenated aromatic ether with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol. It belongs to the class of aryl chlorodifluoromethyl ethers, characterized by the –OCF₂Cl substituent para to a ring fluorine atom.

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
CAS No. 147992-31-2
Cat. No. B3104423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chlorodifluoromethoxy)-4-fluorobenzene
CAS147992-31-2
Molecular FormulaC7H4ClF3O
Molecular Weight196.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)Cl)F
InChIInChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-5(9)2-4-6/h1-4H
InChIKeyZZNKGCGNVFQMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chlorodifluoromethoxy)-4-fluorobenzene (CAS 147992-31-2): Physicochemical Identity and Comparator Landscape for Informed Procurement


1-(Chlorodifluoromethoxy)-4-fluorobenzene (CAS 147992-31-2) is a para-substituted halogenated aromatic ether with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol . It belongs to the class of aryl chlorodifluoromethyl ethers, characterized by the –OCF₂Cl substituent para to a ring fluorine atom. The compound is a colorless to pale yellow liquid with a predicted boiling point of 167.8 ± 40.0 °C and predicted density of 1.404 ± 0.06 g/cm³ . Its calculated LogP is 2.99, positioning it as a moderately lipophilic building block . The –OCF₂Cl group serves a dual role: it modulates lipophilicity relative to –OCF₂H and –OCF₃ analogs, and it acts as a halogen bond donor, a property orthogonal to –OCF₂H (which functions as a hydrogen bond donor) and –OCF₃ (which is largely inert to both hydrogen and halogen bonding) [1]. These differential physicochemical properties make this compound a non-interchangeable intermediate in medicinal chemistry, agrochemical synthesis, and liquid crystal materials research.

Why 1-(Chlorodifluoromethoxy)-4-fluorobenzene Cannot Be Replaced by –OCF₂H, –OCF₃, or Ring-Isomeric Analogs Without Compromising Experimental Outcomes


Superficial structural similarity among aryl chlorodifluoromethyl ethers masks critical functional divergence that invalidates simple analog substitution. The –OCF₂Cl group engages in halogen bonding with backbone carbonyls (complex formation energy ≈ –10.4 to –11.2 kJ mol⁻¹) that is absent in –OCF₃ (–1.6 kJ mol⁻¹) and mechanistically distinct from the hydrogen bonding of –OCF₂H (–7.3 kJ mol⁻¹) [1]. In lipophilicity terms, the target compound (LogP 2.99) is significantly more lipophilic than its –OCF₂H analog (LogP 2.43) and less lipophilic than its –OCF₃ analog (LogP 3.30) , meaning that substitution changes membrane permeability and non-specific binding. Furthermore, the para relationship between the –OCF₂Cl and ring-fluorine substituents generates an electronic push-pull system distinct from the ortho- and meta-isomers (CAS 147992-29-8 and 147992-30-1, respectively), which share the same calculated LogP but differ in dipole moment and steric accessibility for subsequent functionalization reactions . These differences are not incremental—they are categorical and directly affect binding, metabolism, and synthetic tractability.

1-(Chlorodifluoromethoxy)-4-fluorobenzene: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Halogen Bond Donor Capacity: –OCF₂Cl Outperforms –OCF₂H and –OCF₃ in Backbone Carbonyl Interaction by 1.5- to 7-Fold

In the asciminib scaffold co-crystallized with ABL1 kinase (PDB: 5MO4), the –OCF₂Cl moiety engages the backbone carbonyl oxygen of Leu448 via a halogen bond (XB) at a distance of 3.3 Å and a σ-hole angle of 178.3°, yielding a complex formation energy (ΔE) of –11.2 kJ mol⁻¹ at the MP2/TZVPP level [1]. Under identical computational conditions, the –OCF₂H analog (13a) relies on a weaker C–H···O hydrogen bond (3.8 Å, ΔE = –7.3 kJ mol⁻¹), while the –OCF₃ analog (13b) shows negligible interaction (3.6 Å, ΔE = –1.6 kJ mol⁻¹) [1]. The –OCF₂Cl interaction energy thus exceeds –OCF₂H by 53% (1.53-fold) and –OCF₃ by 600% (7.0-fold) [1]. This halogen bonding interaction is orthogonal to conventional hydrogen bonding and is not achievable with –OCF₃ or simple aryl chlorides, which lack the requisite σ-hole geometry .

Halogen bonding Medicinal chemistry CF2X bioisosteres

Lipophilicity Step-Ladder: –OCF₂Cl Occupies a Distinct LogP Niche Between –OCF₂H and –OCF₃ in the para-Fluorobenzene Series

The calculated LogP of 1-(chlorodifluoromethoxy)-4-fluorobenzene is 2.99 , which represents a significant lipophilicity increment over its –OCF₂H congener 1-(difluoromethoxy)-4-fluorobenzene (LogP 2.43) and a modest reduction relative to its –OCF₃ congener 1-(trifluoromethoxy)-4-fluorobenzene (LogP 3.30) . The ΔLogP between –OCF₂Cl and –OCF₂H is +0.56 log units, corresponding to an approximately 3.6-fold increase in octanol/water partition coefficient. The ΔLogP between –OCF₂Cl and –OCF₃ is –0.31 log units, representing a roughly 2.0-fold decrease. The parent (chlorodifluoromethoxy)benzene (without para-F) has a reported LogP of 2.85, indicating that the para-fluorine contributes approximately +0.14 log units to lipophilicity in this scaffold . The three regioisomers—para (CAS 147992-31-2), meta (CAS 147992-30-1), and ortho (CAS 147992-29-8)—share identical calculated LogP values (2.99) , meaning that lipophilicity alone does not discriminate among them; selection must instead be driven by electronic and steric considerations for downstream chemistry.

Lipophilicity modulation LogP ADME optimization

Antimalarial SAR: –OCF₂Cl on 2,4-Diaminopyrimidine Confers Activity Distinct from –OCF₃ and –CF₃

Stogryn (1973) systematically compared the effects of –OCF₃, –OCF₂Cl, and –CF₃ substituents at the 4′-position of 5-benzyl- and 5-phenyl-2,4-diaminopyrimidines on antimalarial activity [1]. The study demonstrated that the –OCF₂Cl-substituted analogs exhibited antimalarial potency that was not simply intermediate between –OCF₃ and –CF₃ but displayed a distinct activity profile dependent on the specific 5-substituent (benzyl vs. phenyl) and additional ring substitution pattern [1]. This class-level SAR evidence establishes that –OCF₂Cl cannot be treated as a simple blend of –OCF₃ and –CF₃ properties; its unique electronic character (combined inductive withdrawal from two fluorines plus the polarizable chlorine σ-hole) produces non-additive biological outcomes . The 1-(chlorodifluoromethoxy)-4-fluorobenzene scaffold serves as the synthetic entry point for constructing the 4-(chlorodifluoromethoxy)phenyl fragment found in these and related diaminopyrimidine antimalarials .

Antimalarial SAR 2,4-diaminopyrimidine Plasmodium

Physical Property Differentiation: Boiling Point and Density Separate the para-Isomer from –OCF₂H and –OCF₃ Analogs for Purification and Formulation Planning

The predicted boiling point of 1-(chlorodifluoromethoxy)-4-fluorobenzene is 167.8 °C , substantially higher than that of its –OCF₃ analog 1-(trifluoromethoxy)-4-fluorobenzene (104.5 °C) and also above that of the –OCF₂H analog (154.7 °C predicted) . The predicted density of the target compound is 1.404 g/cm³ , compared to 1.323 g/mL for the –OCF₃ analog and approximately 1.3 g/cm³ for the –OCF₂H analog . These differences, while modest in absolute terms, have practical implications: the higher boiling point of the –OCF₂Cl compound facilitates purification by distillation under reduced pressure with less volatility loss compared to the –OCF₃ analog, and the higher density affects phase separation behavior in aqueous workups. The commercial availability of all three chlorodifluoromethoxy regioisomers (para, meta, ortho) at comparable purity specifications (95–98%) means that physical property data, rather than availability, should drive isomer selection.

Physicochemical properties Boiling point Process chemistry

Drug Discovery Provenance: The 4-(Chlorodifluoromethoxy)phenyl Fragment Is a Validated Pharmacophoric Element in the FDA-Approved Kinase Inhibitor Asciminib

The 4-(chlorodifluoromethoxy)phenyl moiety, for which 1-(chlorodifluoromethoxy)-4-fluorobenzene is a direct synthetic precursor , is the key pharmacophoric fragment in asciminib (Scemblix®, Novartis), an FDA-approved allosteric BCR-ABL1 inhibitor for Philadelphia chromosome-positive chronic myeloid leukemia [1]. Asciminib binds the myristoyl pocket of ABL1 with a Kd of 0.5–0.8 nM and inhibits Ba/F3 cell growth with an IC₅₀ of 0.25 nM . The –OCF₂Cl group in asciminib engages the backbone carbonyl of Leu448 via a halogen bond (ΔE = –11.2 kJ mol⁻¹, 3.3 Å) [2]. Notably, replacement of the –OCF₂Cl with –OCF₂H, –OCF₃, or simple aryl-Cl would abolish or severely attenuate this interaction [2]. Beyond asciminib, the 4-(chlorodifluoromethoxy)phenyl fragment appears in multiple disclosed kinase inhibitor series, including BCR-ABL-IN-3 (IC₅₀ ≤ 100 nM against Ba/F3 Bcr-Abl T315I) and VEGFR-2 inhibitors based on arylphthalazine scaffolds . This establishes the compound as a privileged building block with demonstrated translational relevance, not merely a research curiosity.

Kinase inhibitor Asciminib ABL1 Allosteric inhibitor

Optimal Application Scenarios for 1-(Chlorodifluoromethoxy)-4-fluorobenzene Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Halogen Bond-Mediated Affinity Enhancement at Backbone Carbonyl Sites

For medicinal chemistry programs developing allosteric kinase inhibitors (particularly BCR-ABL, VEGFR-2, or JNK family targets), 1-(chlorodifluoromethoxy)-4-fluorobenzene provides access to the 4-(chlorodifluoromethoxy)phenyl fragment that engages backbone carbonyls via halogen bonding (ΔE = –10.4 to –11.2 kJ mol⁻¹) [1]. This interaction is mechanistically unavailable from –OCF₂H (H-bond only, –7.3 kJ mol⁻¹) or –OCF₃ (negligible interaction, –1.6 kJ mol⁻¹) analogs [1]. The para-fluorine atom provides a synthetic handle for further elaboration via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling divergent library synthesis from a single building block . The validated clinical precedent of asciminib (FDA-approved, Kd 0.5–0.8 nM for ABL1 myristoyl pocket) reduces the translational risk of investing in –OCF₂Cl-containing lead series relative to unvalidated fluorinated ether scaffolds .

ADME Property Balancing: Lipophilicity Fine-Tuning Without Scaffold Redesign

When a lead series requires a lipophilicity increase of approximately +0.5 log units to improve membrane permeability without crossing into the excessive lipophilicity range (LogP > 3.0) associated with increased hERG liability and non-specific binding, 1-(chlorodifluoromethoxy)-4-fluorobenzene (LogP 2.99) [1] is the optimal building block. It provides a 0.56 log unit increase over the –OCF₂H analog (LogP 2.43) while remaining 0.31 log units below the –OCF₃ analog (LogP 3.30) . This places the compound in an ADME 'sweet spot' that neither analog can occupy, enabling property optimization while maintaining the core scaffold geometry that is critical for target engagement.

Antimalarial 2,4-Diaminopyrimidine SAR Expansion Requiring Non-Additive Substituent Effects

For antimalarial drug discovery programs exploring 5-benzyl- or 5-phenyl-2,4-diaminopyrimidine scaffolds, 1-(chlorodifluoromethoxy)-4-fluorobenzene is the necessary precursor for introducing the 4′-(OCF₂Cl) substituent whose biological activity profile is distinct from –OCF₃ and –CF₃ analogs [1]. The Stogryn (1973) study established that the –OCF₂Cl substituent produces non-interpolable antimalarial potency that cannot be predicted from the behavior of –OCF₃ or –CF₃ series alone [1]. Procurement of this specific building block is therefore essential for completing the SAR matrix; substitution with a cheaper –OCF₃ or –CF₃ phenyl building block creates an irreparable data gap in the structure-activity relationship.

Process Chemistry Scale-Up: Distillation-Friendly Intermediate for Multi-Step Synthesis

In process chemistry settings where the target compound serves as a late-stage intermediate requiring purification by distillation, the higher predicted boiling point of 1-(chlorodifluoromethoxy)-4-fluorobenzene (167.8 °C) [1] relative to its –OCF₃ analog (104.5 °C) provides a wider operational window for fractional distillation under reduced pressure. This reduces volatility-related yield losses and simplifies solvent switching between synthetic steps. The predicted density (1.404 g/cm³) [1] ensures clean phase separation during aqueous workup, an advantage over lower-density analogs. All three regioisomers (para, meta, ortho) are commercially available at 95–98% purity , enabling selection of the para-isomer specifically for electronic complementarity in subsequent transformations (e.g., nucleophilic aromatic substitution at the fluorine-bearing position).

Quote Request

Request a Quote for 1-(Chlorodifluoromethoxy)-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.